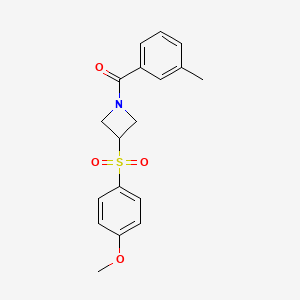

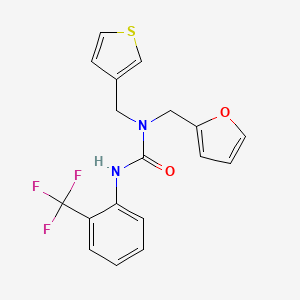

![molecular formula C19H16N4O5S3 B2364660 (Z)-乙基 2-(2-((苯并[d]噻唑-6-羰基)亚氨基)-6-磺酰胺基苯并[d]噻唑-3(2H)-基)乙酸酯 CAS No. 865248-42-6](/img/structure/B2364660.png)

(Z)-乙基 2-(2-((苯并[d]噻唑-6-羰基)亚氨基)-6-磺酰胺基苯并[d]噻唑-3(2H)-基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of benzo[d]thiazole, which is a heterocyclic aromatic compound containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure . The compound also contains a carbonyl group, an imino group, a sulfamoyl group, and an ethyl acetate group.

Synthesis Analysis

While the exact synthesis of this compound is not available, benzo[d]thiazole derivatives are often synthesized through reactions involving nucleophilic substitution . For example, an intermediate 2-(2-bromoethoxy)benzo[d]thiazole could be synthesized and undergo a nucleophilic substitution reaction with 1,2-dibromoethane .科学研究应用

Anti-Tubercular Activity

Benzothiazole derivatives have been extensively studied for their potential as anti-tubercular agents . Recent synthetic developments have led to new compounds that exhibit significant in vitro and in vivo activity against Mycobacterium tuberculosis . These compounds have shown better inhibition potency compared to standard reference drugs, making them promising candidates for the development of new anti-tuberculosis therapies.

Anticancer and Anti-Inflammatory Agents

Novel benzothiazole derivatives have been synthesized and evaluated for their dual anticancer and anti-inflammatory properties . These compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma and non-small cell lung cancer. Additionally, they have shown a decrease in the activity of inflammatory factors like IL-6 and TNF-α, which are crucial in chronic inflammation and cancer development.

Enzyme Inhibition

Benzothiazole compounds are known to act as inhibitors for various enzymes. For instance, they have applications in the production of drugs that inhibit the carbonic anhydrase enzyme . This enzyme plays a role in many physiological processes, and its inhibition can be beneficial in treating conditions like glaucoma, epilepsy, and mountain sickness.

Antimicrobial Activity

The synthesis of benzothiazole derivatives has led to compounds with potent antimicrobial properties . These compounds have been effective against a range of microbial pathogens, offering a potential avenue for the development of new antimicrobial drugs.

Neuroprotective Effects

Benzothiazole derivatives have shown potential in the treatment of neurodegenerative diseases such as Alzheimer’s . Their ability to interact with biological targets relevant to these diseases makes them valuable for further research in neuroprotection.

Agricultural Applications

Some benzothiazole derivatives have been proposed for use in agriculture due to their antifeedant and acaricidal activities . These properties can help protect crops from pests and mites, contributing to better yield and crop protection.

作用机制

Target of Action

The primary targets of the compound “ethyl 2-[2-(1,3-benzothiazole-6-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate” are currently unknown. The compound belongs to the benzothiazole class of molecules , which are known to interact with a variety of biological targets, including various enzymes and receptors.

Mode of Action

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are typically mediated through interactions with various cellular targets, leading to changes in cellular processes and signaling pathways.

Biochemical Pathways

Benzothiazole derivatives have been found to interfere with several biochemical pathways, depending on their specific targets . For instance, some benzothiazole derivatives have been found to inhibit the synthesis of certain proteins or disrupt cellular signaling pathways, leading to their biological effects.

Result of Action

Based on the known activities of other benzothiazole derivatives, it can be speculated that this compound may exert its effects by modulating the activity of its cellular targets, leading to changes in cellular processes and signaling pathways .

属性

IUPAC Name |

ethyl 2-[2-(1,3-benzothiazole-6-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O5S3/c1-2-28-17(24)9-23-14-6-4-12(31(20,26)27)8-16(14)30-19(23)22-18(25)11-3-5-13-15(7-11)29-10-21-13/h3-8,10H,2,9H2,1H3,(H2,20,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCZZUIJTIOROQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O5S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B2364578.png)

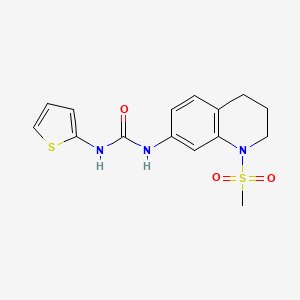

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2364581.png)

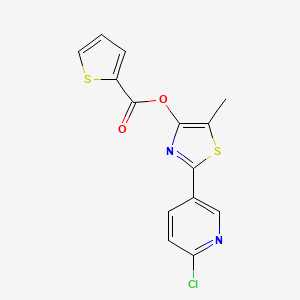

![Ethyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2364582.png)

![3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide](/img/structure/B2364589.png)

![2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2364594.png)

![N-{4-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-methoxyphenyl]-3-methylisoxazol-5-yl}acetamide](/img/structure/B2364599.png)

![3-(2-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2364600.png)